molecular formula C20H17F3N2O4 B611174 Tasquinimod CAS No. 254964-60-8

Tasquinimod

Cat. No.: B611174
CAS No.: 254964-60-8
M. Wt: 406.4 g/mol
InChI Key: ONDYALNGTUAJDX-UHFFFAOYSA-N
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Description

Tasquinimod is a small-molecule inhibitor that targets the tumor microenvironment. It is primarily known for its anti-angiogenic, immunomodulatory, and anti-metastatic properties. This compound has been extensively studied for its potential in treating various cancers, particularly castration-resistant prostate cancer .

Mechanism of Action

Target of Action

Tasquinimod primarily targets immunosuppressive myeloid cells and the S100A9 protein . Myeloid cells play a crucial role in the immunosuppressive bone marrow microenvironment, promoting tumor growth and angiogenesis . S100A9 is a key regulator of myeloid cell accumulation and suppressive activity .

Mode of Action

This compound inhibits the interaction between S100A9 and its receptors, such as the receptor of advanced glycation end products (RAGE) and Toll-like receptor 4 (TLR4) . This inhibition is associated with reduced accumulation of myeloid-derived suppressor cells (MDSCs), shifting the balance towards a less immunosuppressive phenotype . This compound also inhibits the expression of c-MYC, a protein involved in cell cycle progression, apoptosis, and cellular transformation .

Biochemical Pathways

This compound’s anti-angiogenic effects are achieved through its effects on regulatory myeloid cells and potentially through inactivating histone deacetylase-4 (HDAC4) and reducing the expression of hypoxia-inducible factor 1 (HIF-1)-controlled genes . By blocking the interaction between S100A9 and its receptors, this compound modulates local tumor immunity .

Pharmacokinetics

It is known that this compound is orally active . More research is needed to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound .

Result of Action

This compound significantly decreases tumor cell proliferation and colony formation in vitro, associated with an inhibition of c-MYC and increased p27 expression . It also targets the myeloid cell population, resulting in increased T cell proliferation and functionality . In vivo, this compound significantly reduces the tumor load and increases the trabecular bone volume, which results in prolonged overall survival of tumor-bearing mice .

Action Environment

The tumor microenvironment plays a key role in the action of this compound. The drug targets the tumor microenvironment, enhancing the host immune response and inhibiting the angiogenic response . Environmental factors such as the presence of immunosuppressive myeloid cells in the tumor microenvironment can influence the action, efficacy, and stability of this compound .

Biochemical Analysis

Biochemical Properties

Tasquinimod has a unique mechanism of action that involves binding to the protein S100A9 . This protein is a key regulator of myeloid cell accumulation and suppressive activity . By inhibiting S100A9, this compound can control the accumulation and immunosuppressive, pro-angiogenic, and pro-metastatic functions of regulatory myeloid cells .

Cellular Effects

This compound has been shown to suppress tumor cell growth and bone resorption by targeting immunosuppressive myeloid cells and inhibiting c-MYC expression in multiple myeloma . It also affects the function of these cells, leading to reduced tumor growth, reduced fibrosis, and restored hematopoiesis .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to and inhibiting the interactions of S100A9 . This protein promotes tumor development, influences suppressive and pro-angiogenic cells in the tumor microenvironment, and participates in the establishment of pre-metastatic niches . By inhibiting S100A9, this compound can control the accumulation and immunosuppressive, pro-angiogenic, and pro-metastatic functions of regulatory myeloid cells .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to significantly reduce MM cell proliferation after 24h and 48h in vitro . Additionally, a downregulation in c-Myc expression could be observed 6h after treatment of human MM cell lines .

Dosage Effects in Animal Models

In animal models, this compound has been shown to have significant anti-tumor effects. For example, in the murine JAK2-V617F-driven PMF model, this compound treatment reduced myeloproliferation, splenomegaly, and MF .

Transport and Distribution

Given its ability to bind to and inhibit S100A9, it is likely that it interacts with transporters or binding proteins associated with this protein .

Subcellular Localization

Given its mechanism of action, it is likely that it localizes to areas of the cell where S100A9 is present .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tasquinimod is synthesized from quinoline-3-carboxamide derivativesThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The process may involve the use of continuous flow reactors and other advanced techniques to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Tasquinimod undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and properties. These derivatives are often studied for their potential therapeutic applications .

Scientific Research Applications

Tasquinimod has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its dual mechanism of action, targeting both the tumor microenvironment and the immune system. This dual targeting enhances its therapeutic potential and distinguishes it from other similar compounds .

Properties

IUPAC Name

4-hydroxy-5-methoxy-N,1-dimethyl-2-oxo-N-[4-(trifluoromethyl)phenyl]quinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N2O4/c1-24(12-9-7-11(8-10-12)20(21,22)23)18(27)16-17(26)15-13(25(2)19(16)28)5-4-6-14(15)29-3/h4-10,26H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONDYALNGTUAJDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC=C2)OC)C(=C(C1=O)C(=O)N(C)C3=CC=C(C=C3)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90180183
Record name Tasquinimod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90180183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

254964-60-8
Record name Tasquinimod
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=254964-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tasquinimod [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0254964608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tasquinimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05861
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tasquinimod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90180183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TASQUINIMOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/756U07KN1R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To an ice-cold solution of 1,2-dihydro-4-hydroxy-5-methoxy-1-methyl-2-oxo-quinoline-3-carboxylic acid (8 g, 0.032 mol), triethylamine (15.5 ml, 0.11 mol) and 4-trifluoromethyl-N-methylaniline (6.1 g, 0.035 mol) in 150 ml of methylene chloride was added dropwise during 0.5 hours a solution of thionyl chloride (3.0 ml, 0.042 mol) in 10 ml of methylene chloride. The stirring was continued at 4° C. for 4 hours. The solution was diluted with 10 ml of methylene chloride, washed with cold 1 M sulphuric acid and then extracted with 1 M sodium hydroxide. The pH of the aqueous phase was adjusted to 8-8.5, clarified by filtration and then acidified with hydrochloric acid to pH 4. On standing a crystalline precipitate was formed which was filtered off, washed with water and dried to give the title compound (8.5 g) yield 65%.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15.5 mL
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
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3 mL
Type
reactant
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150 mL
Type
solvent
Reaction Step One
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10 mL
Type
solvent
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Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
65%
Customer
Q & A

Q1: What is the primary mechanism of action of Tasquinimod?

A1: this compound exerts its anti-cancer effects primarily through two mechanisms:

  • Inhibition of Histone Deacetylase 4 (HDAC4): this compound binds with high affinity to the regulatory Zinc (Zn2+) binding domain of HDAC4. This allosteric binding prevents the formation of the HDAC4/N-CoR/HDAC3 complex, which is essential for the deacetylation of histones and HDAC4 client transcription factors like Hypoxia-inducible factor 1-alpha (HIF-1α). []
  • Binding to S100A9: this compound binds to S100A9, a protein abundantly produced by myeloid-derived suppressor cells (MDSCs). This interaction disrupts the binding of S100A9 to its receptors (TLR4, RAGE), which are implicated in MDSC accumulation and immunosuppressive activity. [, , , ]

Q2: What are the downstream consequences of HDAC4 inhibition by this compound?

A2: By inhibiting HDAC4, this compound disrupts the adaptive transcriptional response necessary for cancer cell survival and angiogenesis within the tumor microenvironment, particularly under hypoxic and acidic conditions. [] This leads to the inhibition of the “angiogenic switch,” reducing tumor vascularization. [, , ]

Q3: How does this compound's binding to S100A9 impact tumor growth?

A3: this compound's interaction with S100A9 reduces the accumulation and immunosuppressive function of MDSCs and M2-polarized macrophages. [, , , , ] This, in turn, enhances the antitumor immune response, as evidenced by increased T-cell activation and reduced tumor growth in preclinical models. [, ]

Q4: Does this compound directly affect tumor cells?

A4: While this compound's primary targets are within the tumor microenvironment, it can also directly impact tumor cells. Studies show that this compound decreases the proliferation of multiple myeloma cells in vitro and in vivo. This effect is associated with an inhibition of c-MYC expression and increased p27 expression. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C19H16ClN3O3. It has a molecular weight of 373.83 g/mol.

Q6: Have computational chemistry techniques been used in the development of this compound?

A6: Yes, structure-activity relationship (SAR) studies using a library of quinoline-3-carboxamide analogs helped identify the active pharmacophore of this compound. These studies revealed that the two carbonyl oxygens in the quinoline-2-position and 3-position carboxamide side chain are crucial for its activity. [] Additionally, computational screening against the S100A8/S100A9 complex led to the identification of potential compounds targeting MDSC accumulation. []

Q7: How is this compound formulated to enhance its stability, solubility, or bioavailability?

A7: While specific formulation details were not extensively provided in the research, one study mentions the development and validation of a bioanalytical method for this compound using dried blood spot analysis combined with LCMS/MS. [] This suggests efforts to optimize its analysis and potentially its formulation for improved bioavailability and patient convenience. Additionally, research indicates that this compound's binding to albumin, particularly within the tumor microenvironment, enhances its uptake and potency despite low plasma concentrations. [] This highlights the importance of considering protein binding in its pharmacokinetic profile.

Q8: Does this compound preferentially accumulate in tumor tissues?

A9: Yes, this compound exhibits an enhanced permeability and retention (EPR) effect, leading to higher drug concentrations within the tumor microenvironment compared to normal tissues. [] This is attributed to the leakier vasculature in tumors, facilitating the preferential accumulation of albumin-bound this compound. []

Q9: What types of preclinical models have been used to evaluate this compound's efficacy?

A9: Numerous in vitro and in vivo models have been employed to investigate this compound's anti-cancer activity. These include:

  • In vitro: Endothelial cell sprouting assays to assess anti-angiogenic effects. [, ]
  • In vivo: Human prostate cancer xenograft models in mice to evaluate tumor growth inhibition, anti-angiogenic effects, and impact on bone metastases. [, , , , , , ]
  • Syngeneic Mouse Models: Models like the 4T1 breast cancer model and the Myc-CaP and TRAMP prostate cancer models have been used to study the effects of this compound on the immune system and its impact on tumor progression. [, , ]

Q10: Has this compound shown efficacy in clinical trials?

A10: this compound has been evaluated in various clinical trials for metastatic castration-resistant prostate cancer (mCRPC):

  • Phase II Trial: A randomized, double-blind, placebo-controlled trial showed that this compound significantly prolonged progression-free survival (PFS) compared to placebo in men with minimally symptomatic mCRPC. [] The median PFS was 7.6 months for this compound versus 3.3 months for placebo. []

Q11: What other tumor types have been explored as potential targets for this compound?

A12: Preclinical studies suggest potential for this compound in other cancers like breast cancer, bladder cancer, multiple myeloma, and small cell lung cancer. [, , , ] Additionally, a phase II trial explored its efficacy in hepatocellular carcinoma, ovarian cancer, renal cell carcinoma, and gastric cancer, though further development in these indications was not pursued based on the data. []

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